N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine
Description
Properties
CAS No. |
919491-65-9 |
|---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(1,10-phenanthrolin-2-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C22H19N3O3/c26-18-9-3-14(4-10-18)12-19(22(27)28)24-13-17-8-7-16-6-5-15-2-1-11-23-20(15)21(16)25-17/h1-11,19,24,26H,12-13H2,(H,27,28)/t19-/m0/s1 |
InChI Key |
UIZZOKUQBZFZHP-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)CN[C@@H](CC4=CC=C(C=C4)O)C(=O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)CNC(CC4=CC=C(C=C4)O)C(=O)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine typically involves the following key steps:
Detailed Steps
Step 1: Formation of L-Tyrosine Derivative
The initial step involves the modification of L-tyrosine to enhance its reactivity:
- Esterification : L-Tyrosine is reacted with methanol in the presence of a catalyst at reflux temperature to form an ester derivative. This step is crucial as it increases the nucleophilicity of the amino group in L-tyrosine.
Step 2: Amidation Reaction
The ester derivative undergoes amidation with 1,10-phenanthroline:
- Reaction Conditions : The ester is dissolved in a suitable solvent (e.g., dichloromethane) and treated with 1,10-phenanthroline and an activating reagent such as trifluoroacetic anhydride at elevated temperatures (typically reflux). The reaction is monitored using High Performance Liquid Chromatography (HPLC) until completion.
Step 3: Purification
Post-reaction, the crude product is purified:
Filtration and Washing : The reaction mixture is filtered to remove unreacted materials and washed with water to extract the desired product.
Drying : The product is then dried under vacuum to yield this compound.
Yields and Characterization
The yields from these synthesis steps can vary based on reaction conditions such as temperature, time, and purity of reagents used. Typical yields reported for similar compounds range from 70% to over 90%. Characterization techniques include:
Nuclear Magnetic Resonance (NMR) : Provides structural confirmation.
Mass Spectrometry (MS) : Confirms molecular weight.
Thin Layer Chromatography (TLC) : Assesses purity.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purification Technique |
|---|---|---|---|
| Method A | Esterification + Amidation | 85% | Filtration + Drying |
| Method B | Direct Amidation | 75% | Column Chromatography |
| Method C | Modified Esterification + Hydrolysis | 90% | Recrystallization |
Chemical Reactions Analysis
Metal Chelation and Coordination Chemistry
The phenanthroline moiety enables robust metal-ion coordination, forming stable complexes critical for biochemical applications.
Reaction Example :
where , etc.
Key Findings:
-
Cu(II) Complexes : Reaction with yields , where PDT is a phenanthroline-oxazine derivative. This complex exhibits enhanced DNA binding affinity (10× stronger than bis-phenanthroline analogues) due to intercalation and groove-binding mechanisms .
-
Ag(I) Complexes : shows similar DNA interaction, surpassing minor-groove binders like netropsin .
| Metal Ion | Complex Structure | DNA Binding Affinity (Relative to Controls) | Application |
|---|---|---|---|
| Cu²⁺ | 10× higher than bis-phenanthroline | Molecular diagnostics | |
| Ag⁺ | Exceeds netropsin/pentamidine | Antimicrobial agents |
Oxidation Reactions
The phenanthroline group undergoes selective oxidation, forming N-oxide derivatives under controlled conditions.
Reaction Example :
Key Findings:
-
Oxidation Conditions : Peroxomonosulfate (Oxone) in acidic aqueous solution selectively produces mono-N-oxides at pH < 4, avoiding over-oxidation to di-N-oxides .
-
Yield : 70–75% mono-N-oxide with 10–15% unreacted phenanthroline and di-N-oxide byproducts .
| Oxidant | pH | Product | Yield |
|---|---|---|---|
| Oxone | 2–4 | Mono-N-oxide | 70–75% |
| O₂/F₂ | Neutral | Di-N-oxide | <20% |
Condensation and Imine Formation
The amino group of L-tyrosine participates in condensation reactions, forming Schiff bases or oxazine derivatives.
Reaction Example :
Key Findings:
-
Acid-Catalyzed Synthesis : Concentrated in ethanol facilitates imine bond formation between phenanthroline-dione and tyrosine derivatives, yielding PDT in >90% yield .
-
Photoluminescence : PDT exhibits solvatochromism and visible-light sensitivity, with emission maxima at 450 nm (water) and 480 nm (ethanol) .
| Reactants | Catalyst | Product | Yield | Photoluminescence λ<sub>max</sub> |
|---|---|---|---|---|
| Phenanthroline-dione + L-tyrosine methyl ester | PDT | 94% | 450 nm (H₂O), 480 nm (EtOH) |
Enzymatic and Biochemical Interactions
The tyrosine residue enables participation in enzyme-catalyzed reactions, such as phosphorylation or hydroxylation.
Reaction Example :
Key Findings:
-
Kinase Inhibition : Analogous tyrosine-containing compounds (e.g., GLPG3667) inhibit TYK2 kinase with IC<sub>50</sub> values <10 nM, suggesting potential kinase modulation .
-
Cellular Activity : In peripheral blood mononuclear cells, related phenanthroline-tyrosine hybrids suppress IFNα-induced pSTAT1 signaling (IC<sub>50</sub> = 70 nM) .
Comparative Reactivity
The compound’s dual functionality distinguishes it from simpler phenanthroline or tyrosine derivatives.
| Compound | Key Feature | Reactivity |
|---|---|---|
| 1,10-Phenanthroline | Bidentate ligand | Chelates metals but lacks biochemical activity |
| L-Tyrosine | Amino acid | Participates in protein synthesis, no metal chelation |
| This compound | Hybrid structure | Combines metal coordination (phenanthroline) and enzymatic activity (tyrosine) |
Scientific Research Applications
Chemical Applications
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is crucial for developing materials with unique electronic and optical characteristics. The ability to chelate metal ions allows for the exploration of new metal-organic frameworks (MOFs) and coordination polymers that can be utilized in catalysis and gas storage applications.
Synthesis and Characterization
The synthesis of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine typically involves coupling 1,10-phenanthroline derivatives with L-tyrosine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC). The resulting compounds can be characterized using techniques such as UV-Vis spectroscopy and high-performance liquid chromatography (HPLC) to ensure purity and structural integrity.
Biological Applications
Metal Ion Interactions
In biological research, this compound is used to study the interactions between metal ions and biomolecules. Its chelation properties help elucidate the role of metal ions in enzymatic reactions and cellular processes. For instance, it has been shown to enhance the activity of certain enzymes by stabilizing metal ion cofactors necessary for their function .
Anticancer Activity
The compound exhibits potential anticancer properties by inducing apoptosis in tumor cells through mechanisms involving oxidative stress. Studies indicate that copper(II) complexes of phenanthroline derivatives can generate reactive oxygen species (ROS), leading to DNA cleavage and cell death in cancer cell lines . This suggests possible applications in cancer therapy.
Gene Therapy and Molecular Diagnostics
this compound's interactions with nucleic acids open avenues for its use in gene therapy and molecular diagnostics. Its ability to stabilize DNA/RNA structures may facilitate the development of novel therapeutic strategies targeting genetic disorders .
Medicinal Chemistry
Development of Metal-Based Drugs
The compound's potential as a therapeutic agent is significant, particularly in developing metal-based drugs for treating diseases such as cancer and bacterial infections. The chelation of metal ions can modulate biological pathways relevant to disease progression.
Antimicrobial Properties
Research has indicated that phenanthroline derivatives possess antimicrobial activities against various pathogens. By leveraging its chelation abilities, this compound may contribute to the design of novel antimicrobial agents .
Summary Table: Applications of this compound
| Application Area | Description |
|---|---|
| Coordination Chemistry | Forms stable metal complexes; useful in developing MOFs and catalysis materials |
| Biological Research | Studies metal ion interactions; enhances enzyme activity; potential anticancer effects |
| Medicinal Chemistry | Development of metal-based drugs; antimicrobial properties; gene therapy applications |
Mechanism of Action
The mechanism of action of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine involves its ability to chelate metal ions through the phenanthroline moiety. This chelation can influence various molecular targets and pathways, including:
Metal Ion Binding: The compound forms stable complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes.
Redox Reactions: The compound’s redox properties can affect cellular redox balance and oxidative stress responses.
Signal Transduction: By interacting with metal ions, the compound can influence signal transduction pathways that rely on metal cofactors.
Comparison with Similar Compounds
Key Observations:
Phenanthroline vs. Aromatic Substituents: The phenanthroline group in the target compound contrasts with cinnamoyl or benzoyl groups in analogs (e.g., ). Phenanthroline’s rigid, planar structure and nitrogen atoms enhance metal coordination, whereas cinnamoyl derivatives rely on phenolic hydroxyls for antioxidant activity . Compared to methoxycarbonyl-containing derivatives (e.g., compound 6.17 in ), phenanthroline may exhibit stronger interactions with metal-dependent enzymes or DNA due to its chelating capacity.
Biological Activity :
- Antifungal tyrosine derivatives (e.g., compounds 6.17 and 6.20 in ) utilize methoxycarbonyl groups to enhance fungal enzyme interactions. The phenanthroline derivative’s activity would likely depend on metal ion availability in target organisms.
- Glycyrrhizic acid-tyrosine conjugates () demonstrate high molecular weights (>1100 g/mol) and complex glycosylation patterns, contrasting with the simpler architecture of the phenanthroline-tyrosine hybrid.
Synthetic Complexity: The synthesis of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine may parallel Boc-protected tyrosine derivatives (e.g., ), where tert-butoxycarbonyl (Boc) groups are used to protect amino groups during coupling reactions. Phenanthroline incorporation would require selective alkylation or Schiff base formation.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- Metal-binding capacity distinguishes it from glycyrrhizic acid derivatives, which rely on glycosylation for bioavailability .
Biological Activity
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine is a compound that combines the structural properties of 1,10-phenanthroline, a well-known chelating agent, with L-tyrosine, an essential amino acid. This unique structure imparts significant biological activity, particularly through its ability to chelate metal ions and influence various biochemical processes.
The biological activity of this compound primarily stems from its chelation properties. The phenanthroline moiety allows the compound to form stable complexes with various metal ions, which can enhance enzyme activity and stabilize reactive intermediates during enzymatic reactions. This chelation can also influence cellular processes such as:
- Enzyme Activation : By providing essential metal cofactors.
- DNA/RNA Interaction : Potential applications in gene therapy and molecular diagnostics.
- Anticancer Activity : Inducing apoptosis in tumor cells through oxidative stress mechanisms.
2.1 Chelation and Enzyme Activity
Studies indicate that this compound enhances the activity of certain enzymes by stabilizing metal ion cofactors necessary for their function. For instance, copper(II) complexes of phenanthroline derivatives have shown promising results in inducing DNA cleavage and apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .
2.2 Anticancer Properties
Recent research has highlighted the potential of this compound in cancer therapy. It has been observed that metal complexes derived from this compound can selectively induce cell death in various cancer cell lines, including HeLa and HepG2 cells. The mechanism involves:
- Induction of Apoptosis : Via oxidative DNA damage pathways.
- Inhibition of Proteasome Activity : Leading to endoplasmic reticulum stress and activation of the unfolded protein response (UPR) .
3. Comparative Analysis with Related Compounds
The following table summarizes the characteristics and biological activities of this compound compared to similar compounds:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| This compound | Chelating agent with amino acid functionality | Dual role as a chelator and biologically relevant amino acid |
| 1,10-Phe-nanthroline | Simple bidentate ligand | Strong chelating ability; widely used in coordination chemistry |
| L-Tyrosine | Essential amino acid | Important for neurotransmitter production |
| Copper(II) Complexes with Phenanthroline | Metal complexes | Induce apoptosis via oxidative stress |
4.1 Study on Anticancer Activity
In a study evaluating the anticancer effects of copper(II) complexes containing phenanthroline derivatives, it was found that these compounds exhibited significant cytotoxicity against HeLa cells. The mechanism was linked to increased ROS production leading to DNA fragmentation and apoptosis induction .
4.2 Mechanistic Insights into Antibacterial Activity
Another study explored the antibacterial properties of related phenanthroline derivatives against various bacterial strains. The findings suggested that these compounds could inhibit bacterial growth by targeting specific enzymes involved in DNA replication .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine, and what reaction conditions are critical for high yield?
- Methodology : Synthesis typically involves coupling 1,10-phenanthroline derivatives with L-tyrosine esters. A validated approach includes:
- Step 1 : Esterification of L-tyrosine using acetyl chloride in alcohol (e.g., methanol, hexanol) under reflux to form L-tyrosine ester hydrochlorides .
- Step 2 : Reacting the ester with 1,10-phenanthroline-2-carboxaldehyde via reductive amination or nucleophilic substitution. Solid-phase peptide synthesis (SPPS) may also be adapted for modular assembly .
- Key Conditions : Temperature control (75°C for ligand coupling), solvent choice (DMSO for solubility), and purification via recrystallization or column chromatography .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Techniques :
- Thin-Layer Chromatography (TLC) : Assess purity and reaction progress using silica gel plates and UV visualization .
- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H/¹³C NMR for phenanthroline protons at δ 9.12–8.59 ppm and tyrosine aromatic signals at δ 7.22–6.66 ppm) .
- Optical Rotation : Verify enantiomeric purity using polarimetry, critical for chiral derivatives .
- Advanced Methods : X-ray diffraction (XRD) or 3D electron diffraction (3D-ED) for polymorph identification .
Q. How can researchers ensure compliance with pharmacopeial standards during synthesis?
- Quality Control :
- Use USP-certified reference materials (e.g., USP N-Acetyl-l-tyrosine RS) for calibration .
- Validate purity (98.5–101.0%) via HPLC with UV detection, adhering to USP guidelines for amino acid derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenanthroline or tyrosine) influence biological activity?
- SAR Insights :
- Phenanthroline Modifications : Electron-withdrawing groups (e.g., nitro) enhance metal-chelation capacity, useful in enzyme inhibition studies .
- Tyrosine Side Chain : Alkyl ester derivatives (e.g., methyl vs. dodecyl) affect lipophilicity and cellular uptake, as shown in radiolabeled analogs .
- Experimental Design : Compare IC₅₀ values of derivatives in enzyme assays (e.g., angiotensin-converting enzyme inhibition) using standardized protocols .
Q. What strategies resolve contradictions in activity data across similar compounds?
- Case Analysis : For conflicting results in enzyme inhibition assays:
- Purity Checks : Confirm homogeneity via TLC and HPLC to rule out impurities .
- Assay Conditions : Standardize pH, temperature, and substrate concentrations; e.g., optical rotation discrepancies may arise from racemization during synthesis .
- Statistical Validation : Use ANOVA to assess variability between batches or assay platforms .
Q. How can radiolabeled analogs of this compound be synthesized for tracking in biological systems?
- Methodology :
- Fluorine-18 Labeling : Adapt protocols for O-(2-[¹⁸F]fluoroethyl)-L-tyrosine by substituting the phenanthroline moiety. Use nucleophilic aromatic substitution with [¹⁸F]KF in DMSO at 120°C .
- Validation : Conduct biodistribution studies in murine models to compare uptake kinetics with established tracers .
Q. What are the implications of polymorphic forms (e.g., α vs. β) on crystallization and stability?
- Polymorph Characterization :
- Identify forms via combined XRD and solid-state NMR. For example, β-polymorphs of L-tyrosine derivatives show altered hydrogen-bonding networks .
- Stability Testing: Perform accelerated degradation studies (40°C/75% RH) to assess hygroscopicity and shelf life .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions to prevent ester hydrolysis during coupling .
- Data Reproducibility : Archive raw NMR/XRD datasets in repositories (e.g., Cambridge Structural Database) for cross-validation .
- Ethical Compliance : Adhere to institutional guidelines for radiolabeling and animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
